![molecular formula C19H22N8O2 B2966616 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1448054-05-4](/img/structure/B2966616.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to LSD1 in a reversible manner, showing certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of lysines, which can affect various biochemical pathways. This includes pathways involved in gene expression, protein function, and signal transduction .
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to changes in the methylation status of lysines, affecting gene expression and other cellular processes . The compound also suppresses cell migration ability .
Análisis Bioquímico
Biochemical Properties
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context of the reaction. For instance, it has been reported to inhibit the activity of LSD1, a lysine-specific demethylase . This interaction can significantly influence the progression of certain human malignant tumors .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes . For example, when MGC-803 cells were treated with this compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It has been identified as a reversible LSD1 inhibitor and showed certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Actividad Biológica
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a novel derivative within the class of triazolopyrimidines. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that integrates a triazolopyrimidine core with an azetidine ring and a morpholinophenyl substituent. The molecular formula is C15H19N7O, with a molecular weight of approximately 305.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds in the triazolopyrimidine class have shown inhibitory activity against various kinases, including c-Met kinase, which is implicated in cancer progression. The mechanism often involves competitive inhibition where the compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation.
- Cellular Effects : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by triggering pathways that lead to cell cycle arrest and programmed cell death. For example, derivatives have been shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolopyrimidine exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
1-(3-methyl-3H-triazolo...) | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
1-(3-methyl-3H-triazolo...) | MCF-7 | 1.23 ± 0.18 | Induction of apoptosis |
1-(3-methyl-3H-triazolo...) | HeLa | 2.73 ± 0.33 | Cell cycle arrest |
Foretinib (control) | A549 | 0.090 | c-Met kinase inhibition |
These results indicate that the compound exhibits comparable or superior activity to established inhibitors like Foretinib, particularly against c-Met overexpressed cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the triazolopyrimidine core significantly affect biological activity:
- Substituent Influence : The presence of electron-withdrawing groups on the aromatic rings enhances potency by improving binding affinity to target proteins.
- Morpholine Integration : The morpholine group appears critical for enhancing solubility and bioavailability, contributing to improved pharmacokinetic profiles.
Case Studies
Recent case studies highlight the therapeutic potential of similar compounds:
- c-Met Inhibitors : A study involving a series of triazolo-pyrimidine derivatives demonstrated their potential as c-Met inhibitors with promising IC50 values below 5 μM across various cancer cell lines .
- USP28 Inhibition : Another study reported that certain derivatives effectively inhibited USP28, a deubiquitinating enzyme involved in cancer cell survival, showcasing their potential for broader therapeutic applications beyond kinase inhibition .
Propiedades
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-25-17-16(23-24-25)18(21-12-20-17)27-10-13(11-27)19(28)22-14-2-4-15(5-3-14)26-6-8-29-9-7-26/h2-5,12-13H,6-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVUNZFVHWBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.